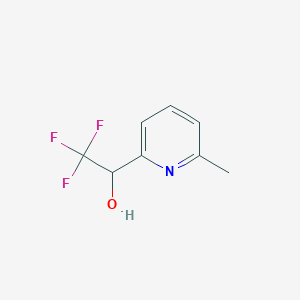
alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-6-methyl-3-(trifluormethyl)pyridin ist eine fluorierte organische Verbindung, die in verschiedenen Forschungs- und Industriebereichen großes Interesse geweckt hat. Die Anwesenheit der Trifluormethylgruppe verleiht der Verbindung einzigartige chemische und physikalische Eigenschaften, die sie für die Synthese von Pharmazeutika, Agrochemikalien und anderen funktionellen Materialien wertvoll machen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine übliche Methode ist die nukleophile Substitutionsreaktion, bei der ein Trifluormethylierungsmittel mit einem geeigneten Pyridinderivat reagiert . Ein weiterer Ansatz beinhaltet die Verwendung von übergangsmetallkatalysierten Reaktionen, wie z. B. Palladium-katalysierten Kreuzkupplungsreaktionen, um die Trifluormethylgruppe einzuführen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung erfolgt häufig in großen Chargen- oder kontinuierlichen Verfahren. Diese Verfahren nutzen optimierte Reaktionsbedingungen, einschließlich Temperatur, Druck und Katalysatoren, um hohe Ausbeuten und Reinheit zu erzielen . Die Verwendung fortschrittlicher Reinigungstechniken wie Destillation und Chromatographie stellt die Entfernung von Verunreinigungen und Nebenprodukten sicher.
Chemische Reaktionsanalyse
Reaktionstypen
2-(Hydroxymethyl)-6-methyl-3-(trifluormethyl)pyridin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Trifluormethylierungsmittel wie Trifluormethyliodid . Die Reaktionsbedingungen variieren je nach der gewünschten Umwandlung, wobei Temperatur, Lösungsmittel und Katalysator eine entscheidende Rolle spielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind trifluormethylierte Ketone, Alkohole, Amine und substituierte Pyridinderivate .
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-6-methyl-3-(trifluormethyl)pyridin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and trifluoromethylating agents like trifluoromethyl iodide . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alcohols, amines, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Alpha-(Trifluoromethyl)-6-methylpyridine-2-methanol has a wide range of applications in scientific research:
Wirkmechanismus
Der Wirkungsmechanismus von 2-(Hydroxymethyl)-6-methyl-3-(trifluormethyl)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie Zellmembranen durchdringen und mit intrazellulären Zielstrukturen interagieren kann . Die Verbindung kann die Enzymaktivität, Rezeptorbindung und Signaltransduktionswege modulieren, was zu den beobachteten biologischen Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Alpha-(Trifluormethyl)styrol: Eine weitere fluorierte Verbindung mit ähnlichen Anwendungen in der organischen Synthese und Materialwissenschaft.
Trifluormethylketone: Diese Verbindungen teilen die Trifluormethylgruppe und werden bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt.
Einzigartigkeit
2-(Hydroxymethyl)-6-methyl-3-(trifluormethyl)pyridin ist aufgrund seiner spezifischen Substitution am Pyridinring einzigartig, was ihm eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Seine Fähigkeit, verschiedene chemische Umwandlungen zu durchlaufen, und seine breite Palette an Anwendungen machen es zu einer wertvollen Verbindung in verschiedenen Forschungs- und Industriebereichen .
Eigenschaften
Molekularformel |
C8H8F3NO |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(6-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-2-4-6(12-5)7(13)8(9,10)11/h2-4,7,13H,1H3 |
InChI-Schlüssel |
VEEPZIKWWNFXPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















